molecular formula C9H11Cl2NO B572079 5-Butoxy-2,3-dichloropyridine CAS No. 1345472-06-1

5-Butoxy-2,3-dichloropyridine

Cat. No.: B572079
CAS No.: 1345472-06-1
M. Wt: 220.093
InChI Key: ISBKBHNNRGUINP-UHFFFAOYSA-N
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Description

5-Butoxy-2,3-dichloropyridine is a chemical compound belonging to the class of pyridine derivatives. It is characterized by the presence of a butoxy group at the 5-position and two chlorine atoms at the 2- and 3-positions of the pyridine ring. This compound is a pale yellow liquid with a molecular formula of C9H11Cl2NO.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Butoxy-2,3-dichloropyridine typically involves the reaction of 2,3-dichloropyridine with butanol in the presence of a base. The reaction is carried out under reflux conditions to facilitate the substitution of the chlorine atom at the 5-position with the butoxy group. The general reaction scheme is as follows:

2,3-Dichloropyridine+ButanolBase, RefluxThis compound\text{2,3-Dichloropyridine} + \text{Butanol} \xrightarrow{\text{Base, Reflux}} \text{this compound} 2,3-Dichloropyridine+ButanolBase, Reflux​this compound

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the production process. specific details on industrial production methods are not widely available in the literature.

Chemical Reactions Analysis

Types of Reactions

5-Butoxy-2,3-dichloropyridine undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chlorine atoms at the 2- and 3-positions can be substituted by nucleophiles such as amines, thiols, and alkoxides.

    Oxidation: The butoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The pyridine ring can be reduced to form piperidine derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide, potassium tert-butoxide, and lithium diisopropylamide are commonly used under anhydrous conditions.

    Oxidation: Oxidizing agents like potassium permanganate and chromium trioxide are employed.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Major Products Formed

    Nucleophilic Substitution: Substituted pyridine derivatives.

    Oxidation: Aldehydes and carboxylic acids.

    Reduction: Piperidine derivatives.

Scientific Research Applications

5-Butoxy-2,3-dichloropyridine has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of agrochemicals, pharmaceuticals, and specialty chemicals.

Mechanism of Action

The mechanism of action of 5-Butoxy-2,3-dichloropyridine involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2,3-Dichloropyridine: Lacks the butoxy group and is less versatile in terms of chemical reactivity.

    5-Bromo-2,3-dichloropyridine: Contains a bromine atom instead of a butoxy group, leading to different reactivity and applications.

    Pentachloropyridine: Contains five chlorine atoms, making it highly reactive towards nucleophilic substitution.

Uniqueness

5-Butoxy-2,3-dichloropyridine is unique due to the presence of the butoxy group, which imparts specific chemical properties and reactivity. This makes it a valuable intermediate in organic synthesis and a potential candidate for various scientific research applications.

Properties

IUPAC Name

5-butoxy-2,3-dichloropyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11Cl2NO/c1-2-3-4-13-7-5-8(10)9(11)12-6-7/h5-6H,2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISBKBHNNRGUINP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC(=C(N=C1)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11Cl2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00718436
Record name 5-Butoxy-2,3-dichloropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00718436
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1345472-06-1
Record name Pyridine, 5-butoxy-2,3-dichloro-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1345472-06-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Butoxy-2,3-dichloropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00718436
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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